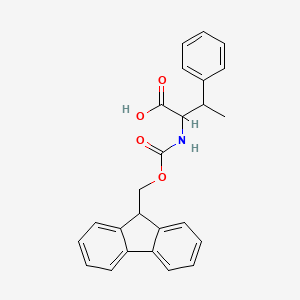

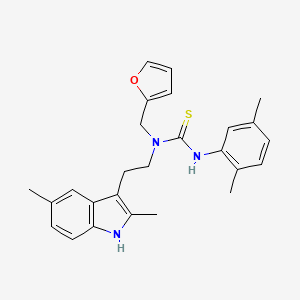

Methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate is a useful research compound. Its molecular formula is C14H19N3O2S and its molecular weight is 293.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

S-adenosylmethionine and Biological Sulfonium Compounds

S-adenosylmethionine (SAM) is a key biological sulfonium compound, serving as a major methyl donor in various reactions catalyzed by methyltransferases. This process is crucial for the synthesis of several important biological molecules, including cyclopropyl fatty acids, biotin precursors, modified nucleosides in tRNAs, ethylene, and polyamines. The electrophilic character of carbon centers adjacent to the positively charged sulfur atom in SAM plays a significant role in these reactions. Moreover, SAM is involved in generating 5'-deoxyadenosyl radicals, initiating numerous metabolic reactions and biosynthetic pathways through hydrogen-atom abstraction. This highlights the complex chemical utility of all constituent parts of SAM in biological systems (Fontecave, Atta, & Mulliez, 2004).

Aminocarbonylation of Nitrogen-containing Heteroaromatics

Research into the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, such as the synthesis of N-substituted nicotinamide-related compounds, provides insights into the synthesis of biologically relevant molecules. These compounds, which can be synthesized via simple and double carbon monoxide insertions, have potential biological importance. The study demonstrates the versatility of primary and secondary amines, including amino acid methyl esters, as nucleophiles in creating N-substituted nicotinamides and pyridyl-glyoxylamides, highlighting the synthetic utility of these processes in producing molecules of biological interest (Takács, Jakab, Petz, & Kollár, 2007).

Nicotinamide Metabolism in Plants

The metabolism of nicotinamide in plants, involving its conversion to nicotinic acid for pyridine nucleotide synthesis, points to the integral role of nicotinamide derivatives in plant biology. The study on various plant materials including Arabidopsis thaliana and Oryza sativa showcases how nicotinamide is utilized for the synthesis of important plant metabolites like trigonelline and nicotinic acid 1N-glucoside. This research underscores the diverse metabolic fates of nicotinamide in the plant kingdom, emphasizing its significance in plant biochemistry and physiology (Matsui, Yin, Yamanaka, Iwasaki, & Ashihara, 2007).

Mercury(II) Complexes with Nicotinamide Derivatives

The study on mercury(II) complexes with nicotinamide derivatives explores the coordination chemistry of nicotinamide and related compounds. By examining the bonding modes between mercury(II) and nicotinamide derivatives, this research provides valuable insights into the potential applications of these complexes in various fields, including materials science and catalysis. The findings contribute to our understanding of metal-ligand interactions and the development of new materials with unique properties (Ahuja, Singh, & Rai, 1975).

Propiedades

IUPAC Name |

methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-19-13(18)11-8-5-9-15-12(11)17-14(20)16-10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H2,15,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDAHZLRNHLNRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)NC(=S)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333632 |

Source

|

| Record name | methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24812424 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

702667-49-0 |

Source

|

| Record name | methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2689105.png)

![2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2689106.png)

![3,4-dimethoxy-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2689110.png)

![N-cyclopentyl-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2689113.png)

![Methyl 4-((2-(dimethylamino)ethyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2689119.png)

![3-[(dimethylamino)methyl]-N-phenyl-1H-indole-2-carboxamide](/img/structure/B2689122.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2689123.png)